BENGHE Foundational & Exploratory

Check Availability & Pricing

(4-Bromopyridin-3-yl)methanol: A Technical
Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157

CAS Number: 197007-87-7

Abstract

This technical guide provides a comprehensive overview of (4-Bromopyridin-3-yl)methanol, a
key building block in medicinal chemistry and drug discovery. The document details its
physicochemical properties, synthesis, spectroscopic data, and its significant role as a scaffold
in the development of kinase inhibitors. This guide is intended for researchers, scientists, and
professionals in the field of drug development, offering a compilation of essential data,
experimental protocols, and visualizations to facilitate further research and application of this
versatile compound.

Introduction

(4-Bromopyridin-3-yl)methanol, with the CAS number 197007-87-7, is a substituted pyridine
derivative that has garnered interest in the field of medicinal chemistry. Its structure, featuring a
brominated pyridine ring with a hydroxymethyl substituent, offers multiple reactive sites for
chemical modification, making it a valuable intermediate in the synthesis of complex bioactive
molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the
presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the
construction of diverse molecular architectures. This guide aims to consolidate the available
technical information on (4-Bromopyridin-3-yl)methanol to support its application in research
and development.
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Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (4-Bromopyridin-3-
yl)methanol is presented in the tables below. It is important to note that while commercial
suppliers indicate the availability of detailed spectroscopic data, publicly accessible,
experimentally-derived spectra for this specific compound are limited. The data presented here
is a combination of information from various chemical suppliers and predicted values.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 197007-87-7 Multiple Chemical Suppliers
Molecular Formula CeHeBIrNO [1]

Molecular Weight 188.02 g/mol [1]

Appearance White to off-white solid Typical for similar compounds
Predicted Boiling Point 302.8 £27.0°C [2]

Predicted Density 1.668 g/cm3 [2]

SMILES OCclcnce(Br)cl [3]

INChl=1S/C6H6BINO/C7-6-3-
InChl [4]
8-4-2-5(6)1-9/h2-4,9H,1H2

Table 2: Spectroscopic Data (Predicted and/or from Closely Related Isomers)
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Spectrum Type Key Features

Expected signals for aromatic protons on the
pyridine ring and a singlet for the methylene

1H NMR protons of the hydroxymethyl group. The
chemical shifts will be influenced by the bromine

and hydroxymethyl substituents.

Expected signals for the five carbon atoms of

the pyridine ring and one for the methylene

13C NMR
carbon. The carbon attached to the bromine will
show a characteristic chemical shift.
The mass spectrum is expected to show a
characteristic isotopic pattern for a

Mass Spectrometry (MS) monobrominated compound, with two peaks of

nearly equal intensity for the molecular ion [M]+
and [M+2]+.

Expected characteristic absorption bands for O-
infrared (IR) Spect H stretching (broad), C-H aromatic stretching,
nfrare ectrosco

P i C=N and C=C stretching of the pyridine ring,

and C-O stretching of the primary alcohol.

Note: Specific, experimentally verified spectroscopic data for (4-Bromopyridin-3-yl)methanol
is not readily available in the public domain. The information in Table 2 is based on general
principles of NMR and IR spectroscopy and data for isomeric compounds.

Synthesis and Experimental Protocols

The most plausible synthetic route to (4-Bromopyridin-3-yl)methanol is the reduction of a
suitable precursor such as 4-bromonicotinic acid or its corresponding aldehyde, 4-
bromopyridine-3-carbaldehyde. The reduction of the aldehyde using a mild reducing agent like
sodium borohydride is a common and efficient method for the preparation of primary alcohols.

Synthesis of (4-Bromopyridin-3-yl)methanol from 4-
Bromopyridine-3-carbaldehyde
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This section provides a representative experimental protocol for the synthesis of (4-
Bromopyridin-3-yl)methanol via the reduction of 4-bromopyridine-3-carbaldehyde. This
protocol is based on general procedures for sodium borohydride reductions of aldehydes.

Experimental Protocol:

Materials:

¢ 4-Bromopyridine-3-carbaldehyde

e Sodium borohydride (NaBHa)

o Methanol (MeOH)

e Dichloromethane (DCM)

e Saturated aqueous ammonium chloride (NH4Cl) solution
e Anhydrous magnesium sulfate (MgSOa)
e Round-bottom flask

e Magnetic stirrer

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

¢ Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
bromopyridine-3-carbaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per
gram of aldehyde). Cool the solution to 0 °C in an ice bath.

e Reduction: While stirring, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the
cooled solution. The addition should be slow to control any effervescence.
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e Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at
room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer
chromatography (TLC) until the starting material is consumed.

e Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add
saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

o Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the
remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory
funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

e Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium
sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield
the crude (4-Bromopyridin-3-yl)methanol.

 Purification: The crude product can be purified by column chromatography on silica gel using
an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure
product.

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

The bromopyridine motif is a privileged scaffold in medicinal chemistry, particularly in the
design of kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen
bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine
base of ATP. The bromine atom serves as a versatile synthetic handle for introducing various
substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-
Hartwig couplings. This allows for the exploration of the chemical space around the core
structure to optimize potency, selectivity, and pharmacokinetic properties.

While direct evidence of (4-Bromopyridin-3-yl)methanol being used in a specific, publicly
disclosed kinase inhibitor is limited, its structural features make it an ideal starting material for
the synthesis of such compounds. For instance, derivatives of this molecule could be
elaborated to target key kinases involved in cancer and other diseases.
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Potential Application in the Synthesis of VEGFR
Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRS) are a family of receptor tyrosine
kinases that play a crucial role in angiogenesis, the formation of new blood vessels.
Dysregulation of VEGFR signaling is a hallmark of many cancers, making VEGFRs attractive
targets for anticancer drug development. Several approved kinase inhibitors target the VEGFR
signaling pathway. The bromopyridine scaffold has been successfully incorporated into potent
VEGFR inhibitors.

(4-Bromopyridin-3-yl)methanol can serve as a starting point for the synthesis of VEGFR
inhibitors. The hydroxymethyl group can be further functionalized or used to modulate solubility
and other physicochemical properties, while the bromo-substituent allows for the introduction of
larger aromatic or heteroaromatic groups that can occupy the hydrophobic regions of the
kinase's ATP-binding pocket.

Visualization of a Representative Kinase Inhibitor
Synthesis Workflow and Signaling Pathway

To illustrate the potential application of (4-Bromopyridin-3-yl)methanol, a generalized
experimental workflow for its use in the synthesis of a kinase inhibitor via a Suzuki coupling
reaction is presented below. Following this, a simplified diagram of a generic receptor tyrosine
kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors derived from such

scaffolds, is provided.
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Synthesis of a Kinase Inhibitor
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A generalized workflow for kinase inhibitor synthesis.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b177157?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Conclusion

(4-Bromopyridin-3-yl)methanol is a valuable and versatile building block for medicinal
chemistry, particularly in the synthesis of kinase inhibitors. Its bifunctional nature allows for
diverse synthetic modifications, making it an attractive starting material for the development of
novel therapeutics. While detailed experimental data for this specific compound is not widely
available in the public domain, this guide provides a consolidated overview of its properties, a
representative synthetic protocol, and its potential applications in drug discovery. Further
research into the synthesis and biological evaluation of derivatives of (4-Bromopyridin-3-
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Simplified RTK signaling pathway and inhibitor action.
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yl)methanol is warranted to fully explore its potential in the development of new and effective
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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